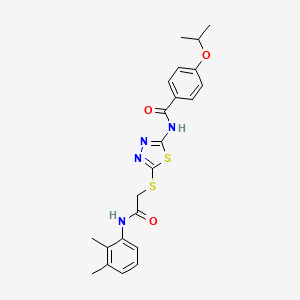![molecular formula C14H12ClNO3 B2806011 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866152-57-0](/img/structure/B2806011.png)
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, also known as 2-CPD, is an organic compound belonging to the class of pyrrolidine derivatives. It is a colorless solid with a molecular weight of 287.72 g/mol and a melting point of 200-202 °C. 2-CPD is a synthetic compound that is widely used in scientific research and laboratory experiments.
Scientific Research Applications
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity. Specifically, indole derivatives derived from “2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid” have shown promise in various areas:
- Cancer Treatment : Indole derivatives exhibit anti-cancer properties. Researchers have explored their potential as therapeutic agents against cancer cells .
- Antimicrobial Activity : These compounds demonstrate activity against microbes, making them relevant for combating infections .
- Disorder Treatment : Indoles may contribute to managing different types of disorders within the human body .
Molecular Simulation and Antipromastigote Activity
A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13 (a derivative of our acid). It exhibited a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
α-Glucosidase Inhibition
Quinazolinone derivatives, including those derived from “2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid,” have demonstrated α-glucosidase inhibitory activity. For instance, 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited significant inhibition with an IC50 value .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-7-12(13(17)14(18)19)9(2)16(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXHWXOFTWVFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)


![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)
![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)

![2-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2805950.png)